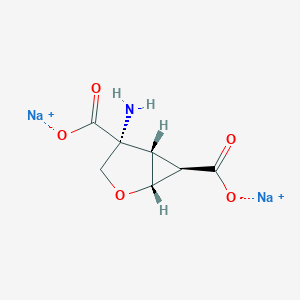
CMPI hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potent positive allosteric modulator of α4β2 nAChRs (EC50 values are 20 and 18 nM for rat and human, respectively). Selective for hα4β2 over hα3β2, hα3β4 and hα7. Inhibits (α4)2(β2)3, muscle-type and Torpedo nAChRs (IC50 values are 0.5, 0.7 and 0.2 μM, respectively), but not (α4)3(β2)2 receptors. Exhibits ability to photoincorporate into aliphatic and nucleophilic amino acid side chains.
Scientific Research Applications
1. Application in Chemical Mechanical Planarization of Copper
CMPI hydrochloride plays a significant role in the chemical mechanical planarization (CMP) process, particularly in the production of integrated circuits with copper interconnects. Glycine, a component of CMPI, is studied for its influence on the oxidative dissolution of copper, impacting the CMP process by controlling the thickness of copper oxide films during polishing (Aksu & Doyle, 2002).
2. Phosgene Recovery in CMPI Process Units
Research on optimizing the phosgene recovery system in 3-chloro-4-methyl phenyl isocyanate (CMPI) process units reveals challenges like incomplete phosgene recovery and increased production costs. This study offers an optimized design for phosgene recovery, contributing to safer and more cost-effective CMPI production processes (Bi Rongsha, 2014).
3. Virtual Reality Integration in Biomedical Data Analysis
CMPI (CELLmicrocosmos 4 PathwayIntegration) tool is utilized in computational systems biology and medicine for analyzing, visualizing, and exploring subcellular localizations in a cell environment. It facilitates complex modeling and immersive analytics of metabolic networks, integrating with virtual reality technologies for advanced biomedical data exploration (Sommer & Schreiber, 2017).
4. Investigation of Micellar and Phase Separation Phenomena
The study of the amphiphilic drug promazine hydrochloride (PMZ) in the context of anionic hydrotropes includes this compound as a reference. This research provides insights into the micellar behavior and phase properties of such drugs, crucial for pharmaceutical formulations (Rub et al., 2014).
5. Synthesis of Nitriles Using CMPI
This compound is used as a dehydrating agent in the transformation of various types of aldoximes into nitriles. This process is pivotal in chemical synthesis, offering a mild and efficient method for producing nitriles, a key compound in various industrial applications (Lee et al., 2004).
6. Enhanced Drug Delivery Applications
Studies on enhanced drug delivery, like the iontophoretic delivery of buspirone hydrochloride across human skin, involve this compound. Such research is vital for developing new drug delivery systems, improving the effectiveness of pharmaceutical treatments (Meidan et al., 2003).
properties
Molecular Formula |
C18H19ClN4O.HCl |
|---|---|
Molecular Weight |
379.28 |
IUPAC Name |
3-(2-chlorophenyl)-5-(5-methyl-1-piperidin-4-ylpyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
SMILES |
CC1=C(C=NN1C2CCNCC2)C3=CC(=NO3)C4=CC=CC=C4Cl.Cl |
synonyms |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)


![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)

![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)

